N-(2-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
描述
N-(2-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic triazolopyrazine derivative characterized by a 1,2,4-triazolo[4,3-a]pyrazine core substituted with a 4-methylphenoxy group at position 8 and an acetamide-linked 2-bromophenyl moiety. This structure combines a bicyclic heteroaromatic system with halogenated and alkoxy substituents, which are common pharmacophores in medicinal chemistry for modulating bioactivity and physicochemical properties.
属性
IUPAC Name |
N-(2-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O3/c1-13-6-8-14(9-7-13)29-19-18-24-26(20(28)25(18)11-10-22-19)12-17(27)23-16-5-3-2-4-15(16)21/h2-11H,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFIWWUAQWGBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound of significant interest in medicinal chemistry. This compound belongs to the class of triazole derivatives and has been explored for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C19H18BrN5O3. The structure features a bromophenyl group and a methylphenoxy group attached to a triazole derivative.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit varying degrees of antimicrobial activity. Studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have demonstrated zones of inhibition in susceptibility tests against various bacterial strains. The mechanism often involves interference with cell wall synthesis or function.
Anticancer Activity
Several studies have investigated the anticancer properties of triazole derivatives. For example:
- Case Study 1 : A series of quinazolinone hydrazide triazole derivatives were synthesized and tested for their ability to inhibit MET receptor tyrosine kinase activity. One derivative showed an IC50 value of 8.6 μM against lung cancer cells with MET amplification (EBC-1) .
- Case Study 2 : Another study reported that compounds similar to this compound showed significant antiproliferative effects against various cancer cell lines .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinase Activity : Many triazole derivatives act as inhibitors of specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Some studies indicate that these compounds can induce apoptosis in cancer cells through various pathways.
- Cytokine Modulation : Research has shown that certain derivatives can modulate pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting an anti-inflammatory action that may complement their anticancer effects .
Data Table: Summary of Biological Activities
| Activity Type | Compound Example | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Related Triazole Derivative | Varies | Cell wall synthesis inhibition |
| Anticancer | Quinazolinone Hydrazide Triazole | 8.6 | MET kinase inhibition |
| Cytokine Modulation | Various Triazoles | Not Specified | Inhibition of IL-6 and TNF-α |
相似化合物的比较
Substituent Variations at Position 8
The position 8 substituent significantly influences electronic and steric properties:
- Target Compound: 4-Methylphenoxy group (C₆H₄-O-C₆H₃(CH₃))
- : (4-Chlorobenzyl)sulfanyl group (C₆H₄-CH₂-S-)
- : 2-Methylphenoxy group (C₆H₃(CH₃)-O-)
Impact :
- Electron-Withdrawing vs. Donating Effects: The 4-methylphenoxy group (electron-donating) in the target compound may enhance π-π stacking interactions compared to the electron-withdrawing chlorobenzylsulfanyl group in .
- Metabolic Stability: Sulfanyl groups (e.g., ) are prone to oxidation, whereas phenoxy groups (target compound, ) may exhibit greater metabolic stability .
Acetamide-Linked Substituents
The acetamide side chain modulates solubility and target binding:
Impact :
Crystallographic and Conformational Analysis
- : Dihedral angles between aryl and heterocyclic rings (e.g., 54.6° in 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide) influence molecular stacking and intermolecular interactions . The target compound’s 4-methylphenoxy group may alter this angle, affecting crystal packing and solubility.
LogP and Bioavailability
- Target Compound: Estimated LogP ~3.5 (higher due to bromine and methylphenoxy).
- : LogP ~2.8 (lower due to polar sulfanyl group) .
常见问题
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the triazolo-pyrazine core, followed by functionalization with 4-methylphenoxy and bromophenylacetamide groups. Key steps include:
- Coupling reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-ether bond formation between the triazolo-pyrazine and 4-methylphenol derivatives .
- Acetamide installation : React the intermediate with 2-bromophenylacetic acid chloride under anhydrous conditions (e.g., THF, DMF) with a base like triethylamine to minimize hydrolysis .
- Optimization : Apply Design of Experiments (DoE) to assess variables (temperature, catalyst loading, solvent polarity). For example, reflux in acetonitrile improves yield compared to DCM due to better solubility of intermediates .
Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- NMR spectroscopy : Use - and -NMR to confirm regioselectivity of the triazolo-pyrazine ring and verify substituent positions (e.g., methylphenoxy vs. bromophenyl groups). Compare chemical shifts with analogous compounds .
- HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>95%). High-resolution MS confirms molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
- X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Compare bond lengths/angles with reported triazolo-pyrazine derivatives .
Advanced: How can researchers resolve contradictions in solubility data across different studies?
Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms or impurities. Mitigate this by:
- Thermal analysis : Perform differential scanning calorimetry (DSC) to identify polymorphs. A sharp melting endotherm (>200°C) indicates a single crystalline phase .
- Purity verification : Use LC-MS to detect trace impurities (e.g., residual brominated byproducts) that alter solubility. Reproduce results in triplicate under controlled humidity/temperature .
- Solvent screening : Test solubility in binary solvent systems (e.g., DMSO:PBS) using nephelometry to quantify precipitation thresholds .
Advanced: What strategies are effective for studying the compound’s mechanism of action in vitro?
Answer:
- Target engagement assays : Use fluorescence polarization (FP) to measure binding affinity to kinases or bromodomains. For example, competitive FP with FITC-labeled JQ1 (a BET inhibitor analog) reveals IC values .
- Cellular assays : Perform dose-response studies in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays. Pair with siRNA knockdown of suspected targets (e.g., BRD4) to confirm pathway specificity .
- Metabolic stability : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS. Adjust substituents (e.g., methylphenoxy → trifluoromethoxy) to enhance half-life .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
Answer:
- Core modifications : Replace the triazolo-pyrazine with a pyrazolo-triazine scaffold to evaluate effects on kinase selectivity. Compare IC values using enzymatic assays .
- Substituent variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO) at the bromophenyl position. Use molecular docking (e.g., AutoDock Vina) to predict binding poses in BRD4 .
- Pharmacophore mapping : Overlay electrostatic potential maps of active/inactive analogs to identify critical hydrogen-bonding or hydrophobic interactions .
Advanced: What are the best practices for validating in vivo efficacy while minimizing toxicity?
Answer:
- Dosing regimens : Conduct pharmacokinetic (PK) studies in rodents to determine C and AUC. Use allometric scaling to estimate human-equivalent doses .
- Toxicity screening : Assess hepatotoxicity via ALT/AST levels in serum after 7-day administration. Histopathology of liver/kidney tissues identifies off-target effects .
- Formulation optimization : Encapsulate the compound in PEGylated liposomes to enhance bioavailability and reduce renal clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
